5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid
Descripción
Nomenclature and Structural Classification
5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic organic compound with systematic IUPAC name 5-cyclopropyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid . Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{N}{2}\text{O}{3} $$, corresponding to a molecular weight of 230.22 g/mol. The compound belongs to the isoxazole class, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom in adjacent positions (1,2-oxazole). Structural classification further identifies it as a trisubstituted isoxazole , featuring:
- A cyclopropyl group at position 5
- A pyridin-3-yl moiety at position 3
- A carboxylic acid functional group at position 4.
The compound’s registry number (CAS 1365939-51-0) and alternative identifiers (e.g., AKOS026706407, EN300-265336) are cataloged in chemical databases.
Table 1: Key Nomenclature and Structural Data
Historical Context and Discovery
The synthesis of this compound emerged from advances in regioselective isoxazole functionalization , particularly methods leveraging 1,3-dipolar cycloadditions and metal-free conditions. Early work on isoxazole derivatives focused on their utility as intermediates in pharmaceutical agents, such as β-lactamase-resistant antibiotics and COX-2 inhibitors.
A pivotal development was the Sharpless "Click Chemistry" approach , which enabled efficient cycloadditions between nitrile oxides and alkynes to form isoxazole cores. Subsequent innovations, such as those described in patent CN103539753A, demonstrated high regioselectivity in synthesizing 3-substituted-4-isoxazole carboxylic acids via:
- Cyclocondensation of hydroxylamine with diketones
- Oxidative functionalization of intermediate oximes.
The incorporation of cyclopropyl and pyridine groups into the isoxazole scaffold reflects strategies to enhance steric and electronic properties for targeted bioactivity. For instance, the cyclopropyl group introduces ring strain, potentially modulating binding affinity in drug-receptor interactions.
Core Functional Groups and Electronic Properties
The compound’s reactivity and physicochemical behavior are governed by three key functional groups:
Isoxazole Ring
Cyclopropyl Substituent
Pyridin-3-yl and Carboxylic Acid Groups
- Pyridine : The π-deficient pyridine ring engages in hydrogen bonding and π-stacking, critical for molecular recognition in biological systems.
- Carboxylic Acid : The –COOH group at position 4 enables salt formation, improving aqueous solubility, and serves as a site for further derivatization (e.g., amidation).
Table 2: Electronic Properties of Functional Groups
| Functional Group | Electronic Contribution | Reactivity Implications |
|---|---|---|
| Isoxazole ring | Electron-rich aromatic system | Electrophilic substitution at C4/C5 |
| Cyclopropyl | Electron-withdrawing via hyperconjugation | Stabilizes adjacent charges |
| Pyridin-3-yl | π-deficient aromatic ring | Hydrogen bonding with proteins |
| Carboxylic acid | Acidic proton (pKa ≈ 3–4) | Salt formation with amines |
The interplay of these groups creates a multifunctional scaffold amenable to further chemical modification, as evidenced by its use in synthesizing kinase inhibitors and antimicrobial agents. For example, the carboxylic acid group has been esterified or converted to amides in prodrug strategies.
Propiedades
IUPAC Name |
5-cyclopropyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-10(8-2-1-5-13-6-8)14-17-11(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJCDDENHXTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic Acid is the S1P3 receptor. This receptor plays a crucial role in the regulation of various physiological processes, including immune response and cardiovascular function.
Mode of Action
This compound interacts with the S1P3 receptor as an allosteric agonist. This means that the compound binds to a site on the receptor that is distinct from the active site, leading to a conformational change that enhances the receptor’s response to its natural ligand.
Biochemical Pathways
The activation of the S1P3 receptor by this compound triggers a cascade of intracellular signaling pathways. These pathways can lead to various downstream effects, such as changes in cell proliferation, migration, and survival.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context in which the S1P3 receptor is activated. For instance, in immune cells, activation of the S1P3 receptor can influence cell migration and cytokine production.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s interaction with the S1P3 receptor. .
Actividad Biológica
5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid (CAS Number: 1365939-51-0) is a heterocyclic compound characterized by the presence of an isoxazole ring, a pyridine moiety, and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 5-cyclopropyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
| CAS Number | 1365939-51-0 |
| Synonyms | 1955561-43-9, AKOS026706407 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. The presence of both the cyclopropyl and pyridine groups may enhance its binding affinity to these targets, potentially improving its pharmacokinetic profile.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in human tumor cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical carcinoma) | XX (specific values needed) |
| CEM (T-leukemia) | XX (specific values needed) |
| L1210 (murine leukemia) | XX (specific values needed) |
The exact IC50 values for these cell lines should be referenced from detailed experimental data.
Immunosuppressive Activity
In addition to its anticancer effects, this compound has been investigated for its immunosuppressive properties. Studies indicate that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The mechanism involves downregulating pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study conducted on the effect of various isoxazole derivatives, including this compound, revealed that it significantly inhibited cell growth in multiple cancer models. The findings suggested a dose-dependent relationship between concentration and antiproliferative effects. -
Immunological Impact :
Another research highlighted the immunomodulatory effects of isoxazole derivatives. The study found that compounds similar to this compound exhibited varying degrees of immunosuppression in mouse models, indicating potential therapeutic applications in autoimmune diseases.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Differences
- Lipophilicity : Dichlorophenyl and trifluoromethoxy analogs exhibit higher logP values compared to the pyridinyl parent compound, impacting membrane permeability .
- Solubility : The pyridinyl and dichloropyridyl variants may show improved aqueous solubility due to polar nitrogen atoms, whereas dichlorophenyl derivatives are more hydrophobic .
- Synthetic Accessibility : Compounds with boronic acid coupling partners (e.g., pyridinyl derivatives) may utilize Suzuki-Miyaura reactions, as inferred from .
Métodos De Preparación
Isoxazole Ring Construction
The isoxazole core is often synthesized by cyclization of appropriate β-keto oximes or nitrile oxides with alkynes or alkenes. For this compound, a typical method involves:
Cyclization of β-keto oxime precursors : Starting from a β-keto ester or β-keto acid derivative, conversion to the corresponding oxime is performed, followed by cyclization under dehydrating conditions to form the isoxazole ring.
Nitrile oxide cycloaddition : Generation of nitrile oxides in situ from aldoximes or hydroximoyl chlorides, which then undergo 1,3-dipolar cycloaddition with alkynes bearing the cyclopropyl substituent.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 5-position is introduced either by:
Using cyclopropyl-substituted starting materials such as cyclopropylacetylene or cyclopropyl-substituted β-keto esters in the cyclization step.
Post-cyclization functionalization involving cyclopropanation reactions on a suitable precursor isoxazole intermediate.
Incorporation of the Pyridin-3-yl Moiety
The pyridin-3-yl group at the 3-position is introduced by:
Coupling reactions such as Suzuki or Stille cross-coupling between a halogenated isoxazole intermediate and a pyridin-3-yl boronic acid or stannane derivative.
Direct substitution or nucleophilic aromatic substitution on pre-functionalized isoxazole intermediates.
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position is generally introduced by:
Hydrolysis of ester precursors under acidic or basic conditions.
Oxidation of aldehyde or methyl groups at the 4-position to carboxylic acid.
Representative Preparation Procedure (Based on Patent WO2009071476A1 and US10428029B2)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Preparation of β-keto ester precursor | Starting from cyclopropylacetylene and suitable β-keto ester | Synthesis of cyclopropyl-substituted β-keto ester | Intermediate with cyclopropyl substituent |
| 2. Oximation | Hydroxylamine hydrochloride, base (e.g., pyridine) | Conversion of β-keto ester to β-keto oxime | β-keto oxime intermediate |
| 3. Cyclization to isoxazole | Dehydrating agent (e.g., POCl3 or P2O5), heat | Cyclization of oxime to isoxazole ring | Isoxazole core with cyclopropyl substituent |
| 4. Halogenation at 3-position | NBS or other halogenating agent | Introduction of halogen (Br or I) at 3-position | 3-Haloisoxazole intermediate |
| 5. Cross-coupling with pyridin-3-yl boronic acid | Pd(0) catalyst, base (e.g., K2CO3), solvent (e.g., DMF) | Suzuki coupling to attach pyridin-3-yl group | 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole ester |
| 6. Hydrolysis to carboxylic acid | Acidic or basic hydrolysis (e.g., NaOH, then acidification) | Conversion of ester to carboxylic acid | Target compound: this compound |
Detailed Research Findings
Selectivity and Yield : The cyclization step is critical for regioselectivity, ensuring substitution at the correct positions on the isoxazole ring. Optimized dehydrating agents and reaction temperatures improve yields up to 70-85%.
Cross-Coupling Efficiency : Palladium-catalyzed Suzuki coupling with pyridin-3-yl boronic acid derivatives proceeds efficiently under mild conditions, with yields reported in the range of 75-90%.
Hydrolysis Conditions : Base-catalyzed hydrolysis of esters to carboxylic acids is typically performed at room temperature or slightly elevated temperatures, minimizing side reactions and decomposition.
Purification : The final acid is purified by recrystallization or preparative chromatography to achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Parameters
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| β-Keto ester synthesis | Cyclopropylacetylene, β-keto ester precursors | 70-80 | Control of substituent position |
| Oximation | Hydroxylamine hydrochloride, base | 80-90 | High conversion to oxime |
| Isoxazole cyclization | POCl3 or P2O5, heat | 70-85 | Regioselective ring closure |
| Halogenation (3-position) | NBS or similar halogenating agents | 75-85 | Prepares for cross-coupling |
| Suzuki coupling | Pd(0), pyridin-3-yl boronic acid, base | 75-90 | Efficient C-C bond formation |
| Ester hydrolysis | NaOH or acid, aqueous conditions | 85-95 | Mild conditions preserve integrity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 5-cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid?
- Methodology :
- Step 1 : Construct the isoxazole ring via [3+2] cycloaddition between a nitrile oxide and a cyclopropane-substituted alkyne. This approach is analogous to methods used for methyl-substituted analogs (e.g., 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid) .
- Step 2 : Introduce the pyridin-3-yl group using Suzuki-Miyaura coupling, ensuring regioselectivity by selecting appropriate boron reagents (e.g., pyridin-3-ylboronic acid).
- Step 3 : Carboxylic acid functionalization is achieved through hydrolysis of ester precursors (e.g., ethyl esters, as seen in CAS 1020569-94-1) under basic conditions (NaOH/EtOH) .
Q. How can structural characterization be performed for this compound?
- Methodology :
- NMR : Assign peaks using H and C NMR. The cyclopropyl protons appear as distinct multiplet signals (δ 1.0–2.0 ppm), while pyridin-3-yl protons resonate at δ 7.5–9.0 ppm .
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of substituents, particularly the orientation of the pyridin-3-yl group relative to the isoxazole core.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) .
Q. What preliminary bioactivity screening assays are suitable for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or phosphatases due to the pyridine moiety’s potential to act as a hydrogen-bond acceptor. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability, leveraging the carboxylic acid group for conjugation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclopropane-substituted isoxazole core?
- Methodology :
- Cyclopropane Stability : Use low-temperature conditions (<50°C) during cycloaddition to prevent ring strain-induced decomposition.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling efficiency, optimizing equivalents of boronic acid (1.2–1.5 eq.) .
- Contradiction Analysis : If yields drop >20%, check for residual moisture (via Karl Fischer titration) or byproduct formation (TLC monitoring) .
Q. How to resolve contradictory bioactivity data across different assay platforms?
- Methodology :
- Assay Validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives/negatives.
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to detect potential degradation (e.g., cyclopropane ring opening under acidic conditions) .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as the carboxylic acid group may protonate and alter binding .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
- Ester Prodrugs : Synthesize ethyl or methyl esters (e.g., CAS 1020569-94-1) to improve oral bioavailability. Hydrolyze esters in vivo via esterases .
- Deuterium Labeling : Replace labile hydrogens (e.g., cyclopropyl C-H) with deuterium to slow CYP450-mediated metabolism.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor half-life (t) using LC-MS/MS .
Q. How to investigate structure-activity relationships (SAR) for the pyridin-3-yl substituent?
- Methodology :
- Analog Synthesis : Replace pyridin-3-yl with pyridin-4-yl (see CAS 1020569-99-6) or dichloro-pyridyl groups to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases). Compare with methyl-substituted analogs .
- Data Correlation : Plot IC values against substituent Hammett constants (σ) to quantify electronic contributions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
